4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCJBDMSRJDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Spectroscopic Landscape of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a fluorophenyl moiety, specifically the 3-fluorophenyl group at the 4-position and a methyl group at the 2-position, imparts unique electronic and lipophilic properties to the molecule, making 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole a compound of significant interest in drug discovery and materials science. Its structural elucidation through spectroscopic techniques is paramount for quality control, reaction monitoring, and understanding its interactions in biological systems. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.
Methodologies for Spectroscopic Analysis: A Protocol-Driven Approach
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, ¹H and ¹³C NMR will confirm the presence and connectivity of the methyl, thiazole, and 3-fluorophenyl groups.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, we expect to observe characteristic absorptions for the aromatic C-H, C=C, and C=N bonds of the thiazole and phenyl rings, as well as the C-F bond.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for relatively small, volatile molecules and provides detailed fragmentation.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-500).
-
The molecular ion peak (M⁺) will provide the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structural components.
-
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the thiazole proton, and the protons of the 3-fluorophenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ (on thiazole) | 2.5 - 2.8 | Singlet (s) | N/A |
| H-5 (on thiazole) | 7.0 - 7.5 | Singlet (s) | N/A |
| Aromatic Protons (3-fluorophenyl) | 7.0 - 7.8 | Multiplet (m) | Various JH-H and JH-F |
Causality Behind Predictions:
-
Methyl Protons: The methyl group at the 2-position of the thiazole ring is expected to appear as a singlet in the upfield region, typically around 2.5-2.8 ppm, due to the deshielding effect of the aromatic thiazole ring.
-
Thiazole Proton (H-5): The lone proton on the thiazole ring at the 5-position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.
-
3-Fluorophenyl Protons: The four protons on the 3-fluorophenyl ring will exhibit complex splitting patterns (a multiplet) due to both proton-proton (ortho, meta, para) and proton-fluorine couplings. The fluorine atom will influence the chemical shifts of the adjacent protons, causing further deshielding.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |
| CH₃ | 15 - 20 | No |
| C-5 (thiazole) | 110 - 120 | No |
| Aromatic CH (phenyl) | 115 - 135 | Yes (various JC-F) |
| C-ipso (C-F on phenyl) | 160 - 165 | Yes (large ¹JC-F) |
| C-4 (thiazole) | 145 - 155 | No |
| C-2 (thiazole) | 160 - 170 | No |
Causality Behind Predictions:
-
Methyl Carbon: The methyl carbon will appear at a high field (low ppm value).
-
Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the heteroatoms. C-2 is typically the most deshielded due to its position between nitrogen and sulfur. C-4 and C-5 will appear at intermediate chemical shifts.
-
Fluorophenyl Carbons: The carbons of the 3-fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to fluorine (C-ipso) exhibiting a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 240-250 Hz. Other carbons in the ring will show smaller C-F couplings.
IR Spectrum (Predicted)
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 |
| C=C and C=N Ring Stretching (thiazole & phenyl) | 1600 - 1450 |
| C-F Stretch | 1250 - 1100 |
Causality Behind Predictions:
-
The presence of both aromatic and aliphatic C-H bonds will result in distinct stretching vibrations.[1]
-
The conjugated π-system of the thiazole and phenyl rings will give rise to a series of characteristic skeletal vibrations in the fingerprint region.[1][2]
-
The strong C-F bond will have a characteristic absorption in the lower frequency region of the spectrum.
Mass Spectrum (Predicted)
The mass spectrum will show the molecular ion peak and a series of fragment ions.
Molecular Ion: The molecular formula of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is C₁₀H₈FNS. The exact mass will be approximately 193.04 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 193.
Predicted Fragmentation Pattern:
A plausible fragmentation pathway for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole under electron ionization is initiated by the loss of a methyl radical or cleavage of the thiazole ring.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Causality Behind Predictions:
-
Loss of Methyl Radical: A common fragmentation for methyl-substituted aromatic compounds is the loss of the methyl radical (•CH₃), leading to a fragment at m/z 178.
-
Thiazole Ring Cleavage: The thiazole ring can undergo cleavage, potentially losing a neutral molecule like HCNS, to give a fragment at m/z 134.[3][4]
-
Further Fragmentation: Subsequent fragmentations of these primary ions can lead to other characteristic peaks, such as the fluorophenyl cation at m/z 95 or related fragments.[3]
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. By understanding the principles behind NMR, IR, and MS, and by leveraging data from analogous structures, researchers can confidently identify and characterize this important molecule. The provided protocols and predicted data serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the integrity and quality of their work.
References
-
Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-427. Available from: [Link]
-
ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]
-
Mohamed, Y. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]
Sources
In Silico Profiling of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole: A Technical Guide
Executive Summary & Compound Architecture
Compound: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole CAS: 1826-16-0 SMILES: CC1=NC(C2=CC(F)=CC=C2)=CS1 Molecular Formula: C₁₀H₈FNS Molecular Weight: 193.24 g/mol [1]
This guide serves as a technical blueprint for the computational (in silico) assessment of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. This scaffold represents a "privileged structure" in medicinal chemistry, combining the metabolic stability of the thiazole ring with the bioisosteric utility of the fluorine atom. Thiazole derivatives are foundational to FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib), making the predictive profiling of this fragment critical for early-stage drug discovery.[2]
The "Fluorine Effect" in Silico
The specific inclusion of the 3-fluoro substituent is not arbitrary. In computational modeling, this modification is predicted to:
-
Block Metabolic Soft Spots: Protects the phenyl ring from CYP450-mediated oxidation at the meta position.
-
Modulate Lipophilicity: Increases LogP (typically by +0.2 to +0.4 units) facilitating membrane permeability.[1]
-
Alter Electronic Landscape: The electronegative fluorine changes the quadrupole moment of the phenyl ring, potentially enhancing
- stacking interactions with protein targets (e.g., aromatic residues in kinase ATP-binding pockets).
Synthetic Feasibility & Retrosynthesis
Before computational screening, synthetic viability must be established.[2] The primary route for this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Protocol:
-
Reagents: Thioacetamide (Source of S-C-N-C skeleton) + 2-bromo-3'-fluoroacetophenone.[1]
-
Conditions: Reflux in Ethanol/DMF.[1]
-
Mechanism:
displacement of the bromide by sulfur, followed by cyclodehydration.
Visualization: Hantzsch Synthesis Logic
Physicochemical Profiling (SwissADME Protocol)
To assess "drug-likeness," we utilize the SwissADME algorithm.[5] This system evaluates the molecule against the Lipinski Rule of Five (Ro5) and Veber's Rules.
Experimental Protocol for Prediction:
-
Input: Canonical SMILES CC1=NC(C2=CC(F)=CC=C2)=CS1.[1]
-
Normalization: Use the BOILED-Egg model to predict Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.[1]
-
Consensus LogP: Average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.
Predicted Data Summary
| Property | Predicted Value | Interpretation |
| Consensus LogP | 2.9 – 3.2 | Optimal. Highly lipophilic enough for transport, but <5 (Lipinski compliant).[1][2] |
| TPSA | ~41 Ų | High Permeability. Well below the 140 Ų threshold; likely BBB penetrant. |
| Molecular Weight | 193.24 g/mol | Fragment-Like. Ideal for Lead-Optimization (Rule of 3 compliant).[1] |
| Water Solubility (LogS) | -3.5 to -4.0 | Moderately Soluble. May require salt formation (e.g., HCl salt) for formulation.[1] |
| Rotatable Bonds | 1 | Rigid. High metabolic stability and lower entropic penalty upon binding.[1] |
Authoritative Insight: The low TPSA (due to the lack of polar hydrogens on the thiazole/phenyl rings) suggests this molecule is a Class II compound in the Biopharmaceutics Classification System (BCS)—high permeability, low solubility [1].
ADMET & Toxicity Prediction (ProTox-II Framework)
Safety profiling is the primary filter for "Go/No-Go" decisions. We utilize ProTox-II and pkCSM algorithms to predict specific toxicity endpoints.[6]
Key Toxicity Endpoints[2][8][9][10]
-
hERG Inhibition (Cardiotoxicity): Thiazoles are frequent hERG blockers.[1]
-
Prediction:Medium Risk. The lipophilic aromatic nitrogen can interact with the hERG pore.
-
Mitigation: Introduce a polar group (e.g., -OH or -NH2) on the phenyl ring if hERG assays confirm blockage.
-
-
CYP450 Inhibition:
-
Hepatotoxicity:
Visualization: In Silico ADMET Workflow
Target Prediction & Molecular Docking[2][12][13][14]
Thiazole derivatives are historically potent Kinase Inhibitors (binding to the ATP hinge region) and Adenosine Receptor Antagonists .[1]
Docking Protocol (AutoDock Vina / Glide)
To validate the biological potential of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, a standard docking protocol against the EGFR Kinase Domain (PDB: 1M17) is recommended.
Step-by-Step Methodology:
-
Protein Preparation:
-
Ligand Preparation:
-
Generate 3D conformers.[1]
-
Minimize energy (MMFF94 force field).
-
-
Grid Generation: Center grid box on the ATP-binding hinge region (residues Met793).[1]
-
Docking Execution: Run rigid-receptor, flexible-ligand docking.
Mechanistic Hypothesis:
-
Hinge Binder: The thiazole Nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of Met793.[1]
-
Hydrophobic Pocket: The 3-fluorophenyl group occupies the hydrophobic pocket (Val726, Leu844).
-
Fluorine Interaction: The fluorine atom may engage in multipolar interactions with the gatekeeper residue, enhancing residence time [3].
Conclusion & Strategic Recommendations
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is a high-viability fragment for drug discovery.[2] Its in silico profile suggests it is bioavailable (high permeability) but solubility-limited .[1]
Final Recommendations:
-
Formulation: Develop as a mesylate or hydrochloride salt to address the predicted -3.71 LogS.
-
Safety: Prioritize early hERG patch-clamp assays due to the aromatic/lipophilic profile.
-
Expansion: Use this molecule as a "Core Scaffold."[1] Synthesize derivatives at the 2-methyl position (e.g., amination) to access new chemical space and improve solubility.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[2] [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[2] ProTox-II: a webserver for the prediction of toxicity of chemicals.[6][8][9] Nucleic Acids Research, 46(W1), W257–W263.[1][2][10] [Link][1][2]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] [Link]
-
Hantzsch, A. (1887).[1] Ueber die Condensation von Thioamiden mit Halogenketonen.[1][3] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[2] [Link][1][2]
Sources
- 1. scribd.com [scribd.com]
- 2. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. synarchive.com [synarchive.com]
- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 10. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Routes for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole Analogs
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable Hantzsch thiazole synthesis, detailing the preparation of key precursors and the final cyclization. Furthermore, this guide explores novel and emerging synthetic methodologies, including microwave-assisted synthesis and continuous flow chemistry, which offer significant advantages in terms of reaction efficiency, safety, and scalability. Detailed experimental protocols, mechanistic insights, and comparative data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for the synthesis of this important class of molecules.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities. Its presence in pharmaceuticals is well-established, with thiazole-containing drugs demonstrating efficacy as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for the design of targeted therapeutics. The specific substitution pattern on the thiazole ring is crucial in modulating the pharmacological profile of the molecule. The 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole core, in particular, combines the established bioactivity of the 2-methylthiazole unit with the unique properties of the 3-fluorophenyl group, which can enhance metabolic stability and binding affinity through specific electronic and steric interactions.
This guide provides a detailed exploration of the chemical pathways to access this valuable molecular framework, with a focus on both established and innovative synthetic approaches.
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most reliable and versatile method for the construction of the thiazole ring.[1] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, the key precursors are 2-bromo-1-(3-fluorophenyl)ethanone and thioacetamide.
Overall Synthetic Workflow
The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole via the Hantzsch synthesis is a two-step process involving the preparation of the α-bromoketone precursor followed by the final cyclization reaction.
Caption: Overall workflow for the synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
Mechanistic Insights into the Hantzsch Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.[2]
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This forms a key thioether intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioether intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a five-membered heterocyclic ring, a hydroxythiazoline intermediate.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.
Sources
Methodological & Application
High-throughput screening assays for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
Application Note: High-Throughput Screening Strategies for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
Executive Summary
This technical guide outlines the high-throughput screening (HTS) architecture for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole , a privileged scaffold exhibiting structural characteristics of Negative Allosteric Modulators (NAMs) for Class C GPCRs, specifically the metabotropic glutamate receptor 5 (mGluR5).
While thiazole derivatives possess broad biological utility—ranging from antimicrobial to antineoplastic activity—the specific 3-fluorophenyl substitution pattern described here is highly characteristic of CNS-active ligands designed to modulate glutamatergic signaling. Consequently, this protocol prioritizes a functional GPCR calcium-flux assay as the primary screen, supported by orthogonal validation methods.
Chemical Biology & Mechanism of Action
Compound: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole Target Class: G-Protein Coupled Receptor (GPCR) – Class C (mGluR5) Modality: Negative Allosteric Modulator (NAM)
Mechanistic Rationale: The 2-methyl-4-phenylthiazole core acts as a bioisostere to the acetylenic moiety found in MPEP/MTEP (classic mGluR5 antagonists). The fluorine substitution at the meta position of the phenyl ring typically enhances metabolic stability (blocking P450 oxidation) and improves lipophilicity for CNS penetration.
In an HTS context, we are not screening for orthosteric competition at the glutamate binding site (Venus flytrap domain). Instead, we screen for compounds that bind the transmembrane domain, stabilizing the inactive conformation and preventing G
Signaling Pathway Visualization
Figure 1: Signal Transduction Pathway. The compound acts as a NAM, blocking the Gq-mediated calcium release cascade triggered by Glutamate.
Primary HTS Assay: FLIPR Calcium Flux
The primary screen utilizes a kinetic calcium mobilization assay. This is preferred over binding assays for the primary screen because it filters for functional inhibitors immediately and identifies non-competitive modulators.
Experimental Design
-
Cell Line: HEK293 stably transfected with human mGluR5 and G
15 (promiscuous G-protein to ensure robust calcium coupling). -
Detection Method: Fluo-4 AM or Calcium 6 (Molecular Devices) fluorescent dye.
-
Readout: Relative Fluorescence Units (RFU) over time.
Protocol: Step-by-Step
-
Cell Plating (Day -1):
-
Harvest HEK293-mGluR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Resuspend in assay medium (DMEM + 1% dialyzed FBS).
-
Dispense 10,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 0):
-
Remove culture media.
-
Add 20 µL/well of Calcium-6 dye loading buffer containing 2.5 mM Probenecid (to inhibit organic anion transporters and prevent dye leakage).
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate.
-
-
Compound Addition (Pre-Incubation):
-
Prepare 5x concentration of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole in HBSS buffer (0.5% DMSO final).
-
Transfer 5 µL of compound to the cell plate using an automated liquid handler (e.g., Echo 650 or Bravo).
-
Critical Step: Incubate for 10–15 minutes at RT. This allows the NAM to bind the allosteric site before the agonist challenge.
-
-
Agonist Challenge & Read (FLIPR Tetra/Penta):
-
Prepare EC80 concentration of Glutamate (approx. 10 µM) in buffer.
-
Place plate in FLIPR.
-
Baseline Read: 10 seconds.
-
Injection: Add 5 µL of Glutamate (EC80).
-
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.
-
-
Data Analysis:
-
Calculate
fluorescence (Peak Response). -
Normalize to High Control (DMSO + Glutamate) and Low Control (DMSO + Buffer).
-
Calculate % Inhibition.[1]
-
HTS Workflow Diagram
Figure 2: HTS Workflow. The critical step is the pre-incubation of the NAM prior to the glutamate injection.
Orthogonal Validation: IP-One HTRF Assay
Calcium flux is rapid but transient. To confirm the compound inhibits the Gq pathway and isn't just a calcium channel blocker or fluorescence quencher, use an IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay. This measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3.
-
Why this assay? Lithium chloride (LiCl) is added to block the degradation of IP1. If the thiazole effectively blocks mGluR5, IP1 levels will decrease dose-dependently.
-
Protocol Summary:
-
Stimulate cells with Glutamate + Compound + LiCl for 30–60 minutes.
-
Lyse cells with detection reagents (Cryptate-labeled anti-IP1 + d2-labeled IP1).
-
Read FRET signal. High FRET = Low IP1 (Inhibition).
-
Data Analysis & Acceptance Criteria
For a robust HTS campaign, the following metrics must be met.
| Metric | Acceptance Criteria | Formula/Notes |
| Z-Factor (Z') | > 0.5 | $1 - \frac{3(\sigma_p + \sigma_n)}{ |
| Signal-to-Background (S/B) | > 3:1 | Ratio of EC80 Glutamate signal to Buffer signal. |
| CV (Coefficient of Variation) | < 10% | Variability across replicate wells. |
| Potency (IC50) | < 10 µM | Typical hit cutoff for thiazole scaffolds in early discovery. |
Curve Fitting:
Dose-response data should be fitted to a 4-parameter logistic equation:
-
Note on Hill Slope: For a NAM, the slope should be near -1.0. A steep slope (> 2.0) may indicate non-specific toxicity or solubility issues (precipitation).
ADME & Safety Profiling
Thiazoles, particularly fluorinated ones, can exhibit specific liabilities.
-
CYP Inhibition: Thiazole rings can bind the heme iron of Cytochrome P450 enzymes. Screen against CYP3A4 and CYP2D6 early.
-
Selectivity: Screen against mGluR1 . mGluR1 and mGluR5 are highly homologous. A high-quality probe must show >10-fold selectivity for mGluR5 over mGluR1 to avoid unwanted motor side effects (ataxia).
References
-
Lindsley, C. W., et al. (2006). "Progress in the preparation and testing of metabotropic glutamate receptor 5 (mGluR5) modulators." Current Topics in Medicinal Chemistry. Link
-
Keov, P., et al. (2014). "Allosteric modulation of Class C GPCRs: A focus on mGluR5." British Journal of Pharmacology. Link
-
Bach, P., et al. (2007). "Characterization of the allosteric binding pocket of mGluR5 using a novel series of radioligands." Journal of Biological Chemistry. Link
-
Molecular Devices. (2025). "FLIPR Calcium 6 Assay Kits Application Note." Link
-
Cisbio/Revvity. (2024). "IP-One HTRF Assay Principle and Protocol." Link
Sources
Application Notes and Protocols: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole in Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms that is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in numerous FDA-approved drugs and a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. The incorporation of a fluorophenyl group, a common strategy in modern drug design to enhance metabolic stability and binding affinity, combined with a methyl group on the thiazole ring, presents a promising avenue for the development of novel therapeutic agents. This document provides an in-depth guide to the potential applications and experimental protocols for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, a representative of this promising class of compounds. While direct literature on this specific isomer is limited, the following application notes and protocols are synthesized from extensive research on closely related fluorophenyl-thiazole analogs and established principles of medicinal chemistry.
Postulated Biological Activities and Therapeutic Potential
Based on the biological profiles of structurally similar fluorinated phenyl-thiazole derivatives, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is predicted to exhibit a range of valuable pharmacological activities. The introduction of fluorine at the meta-position of the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets.
Potential Therapeutic Areas:
-
Oncology: Numerous phenylthiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The proposed mechanism often involves the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis. The 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole scaffold could be explored for its potential as a novel anticancer agent.
-
Infectious Diseases: The thiazole ring is a key component in many antimicrobial agents.[4][5] Fluorinated thiazole derivatives have shown activity against a range of bacterial and fungal pathogens.[4] The specific substitution pattern of the target compound may confer selective activity against certain microbial strains.
-
Metabolic Disorders: Recent studies have highlighted the potential of fluorophenyl-based thiazoles as inhibitors of enzymes such as α-amylase, suggesting applications in the management of diabetes.[6][7] These compounds may also possess antiglycation and antioxidant properties.[6]
-
Inflammatory Diseases: Certain thiazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).[8]
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
Protocol 1: Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[9][10] This protocol outlines the reaction between an α-haloketone and a thioamide.
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethan-1-one
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in absolute ethanol in a round-bottom flask, add thioacetamide (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Synthetic Workflow:
Caption: Hantzsch synthesis workflow for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[3]
-
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HepG2) |
| Vehicle Control | 0 | 100 | 100 |
| Test Compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Doxorubicin | 1 |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[4]
-
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole (dissolved in DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action: A Hypothetical Pathway
Given the prevalence of thiazole derivatives as kinase inhibitors, a plausible mechanism of action for the anticancer activity of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt pathway.
Diagram of a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated thiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole and phenyl rings.
Diagram of Structure-Activity Relationships:
Caption: Key structural modifications influencing the biological activity of phenyl-thiazole derivatives.
Conclusion
While further specific studies are required to fully elucidate the medicinal chemistry applications of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, the existing literature on related analogs strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to synthesize, evaluate, and optimize this promising compound and its derivatives for a range of diseases.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). PMC. Retrieved from [Link]
-
Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). MDPI. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ScienceDirect. Retrieved from [Link]
-
4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. Retrieved from [Link]
-
Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a. (n.d.). ResearchGate. Retrieved from [Link]
-
A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Europe PMC. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2010). ResearchGate. Retrieved from [Link]
-
2-Methyl-4-phenyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. Retrieved from [Link]
- Process for preparing thiazole derivatives. (n.d.). Google Patents.
-
Synthesis, Crystal Structure, and Biological Activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][11][12]thiadiazoles. (2010). PubMed. Retrieved from [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Retrieved from [Link]
-
Pharmaceutical Organic Chemistry III | Oxazole & Thiazole Synthesis, Reactions & Medicinal Uses |. (2022). YouTube. Retrieved from [Link]
-
4-METHYL-1,3-THIAZOLE | CAS 693-95-8. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
4-methyl-1,3-thiazole. (n.d.). Synthonix, Inc. Retrieved from [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 9. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Enhancing the biological activity of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
Technical Support Center: Thiazole Scaffold Optimization Hub Topic: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole (Lead Scaffold ID: TZ-3F-2Me) Current Status: Active Lead Optimization Operator: Senior Application Scientist (Medicinal Chemistry Division)
Welcome to the Thiazole Optimization Support Center
You are currently viewing the technical guide for 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole . This scaffold is a privileged structure in drug discovery, widely utilized in kinase inhibition (e.g., Dasatinib analogs), antimicrobial research, and transient receptor potential (TRP) channel modulation.
The 3-fluorophenyl moiety provides metabolic resistance against aromatic hydroxylation, while the 2-methyl group serves as a versatile synthetic handle. However, users frequently encounter hurdles regarding potency stagnation , metabolic clearance , and solubility .
Below are the active troubleshooting tickets and their resolution protocols.
Ticket #01: Potency Stagnation (SAR Expansion)
User Issue: "My IC50 values are stalled in the low micromolar range (1–5 µM). I have modified the phenyl ring, but activity isn't improving. What is the next logical step for SAR expansion?"
Diagnosis: You are likely experiencing the "flat SAR" phenomenon because you are over-optimizing the C4-phenyl ring while neglecting the C5-position of the thiazole core. The C5 position is electronically active and sterically accessible; leaving it as a proton (H) often results in a "hole" in the binding pocket that leads to suboptimal hydrophobic packing.
Resolution Protocol: C5-Functionalization To break the potency ceiling, you must functionalize the C5 position.
-
Direct Halogenation (The Gateway):
-
Reaction: Electrophilic aromatic substitution using NBS (N-Bromosuccinimide) in DMF or MeCN.
-
Why: The C5 position is the most nucleophilic site on the thiazole ring.
-
Result: 5-Bromo-4-(3-fluorophenyl)-2-methylthiazole. This is your divergent intermediate.
-
-
Suzuki-Miyaura Coupling (The Expansion):
-
Reaction: Couple the 5-Bromo intermediate with aryl/heteroaryl boronic acids.
-
Target: Introduce a pyridine or pyrazole ring at C5.
-
Mechanism: This creates a "biaryl-like" twist, often capturing additional H-bonds or pi-stacking interactions in the target protein's ATP-binding pocket.
-
Visual Workflow (SAR Logic):
Caption: Figure 1. Strategic C5-diversification workflow to overcome potency plateaus.
Ticket #02: Metabolic Instability (High Clearance)
User Issue: "The compound shows excellent potency in vitro but vanishes in liver microsome assays (high intrinsic clearance, CLint). Is the fluorine failing to block metabolism?"
Diagnosis: The 3-fluorine is doing its job protecting the phenyl ring. The metabolic liability is actually the 2-methyl group . In cytochrome P450 assays, the 2-methyl group on a thiazole is electronically similar to a benzylic position. It is prone to rapid oxidation to the alcohol (CH2OH), then the aldehyde, and finally the carboxylic acid, which is rapidly excreted.
Resolution Protocol: Bioisosteric Replacement You must harden the C2 position without losing the steric bulk required for binding.
Option A: The "Fluorine Wall" (Deuteration/Fluorination)
-
Modification: Replace -CH3 with -CF3 (Trifluoromethyl).
-
Effect: The C-F bond is metabolically inert. The -CF3 group is larger and more lipophilic, potentially improving membrane permeability while blocking oxidation.
-
Synthesis: Use 2,2,2-trifluorothioacetamide instead of thioacetamide during the Hantzsch synthesis.
Option B: The "Cyclopropyl" Shield
-
Modification: Replace -CH3 with a Cyclopropyl group.
-
Effect: Cyclopropyl is a bioisostere of the isopropyl/methyl group but has higher metabolic stability due to the strain energy required to open the ring or oxidize the C-H bonds.
Comparative Stability Data:
| Substituent at C2 | Relative Metabolic Stability (t1/2) | Electronic Effect (Hammett) | Lipophilicity (LogP) |
| -CH3 (Current) | Low (< 15 min) | Weak Donor | 3.1 |
| -CD3 (Deuterated) | Medium (~30 min) | Weak Donor | 3.1 |
| -Cyclopropyl | High (> 60 min) | Donor | 3.4 |
| -CF3 | Very High (> 120 min) | Strong Acceptor | 3.8 |
Ticket #03: Synthesis Failures (Hantzsch Cyclization)
User Issue: "I am trying to synthesize the core scaffold using 2-bromo-3'-fluoroacetophenone and thioacetamide, but I am getting a sticky tar instead of a solid."
Diagnosis: Thiazole synthesis via Hantzsch condensation is acid-catalyzed, but the hydrobromide byproduct can cause polymerization if the reaction runs too hot or too concentrated. The "tar" is likely polymerized thioacetamide or aldol condensation byproducts of the ketone.
Troubleshooting Steps:
-
Solvent Switch: Do not use neat ethanol. Switch to Ethanol/Water (1:1) or DMF at room temperature initially.
-
Scavenger Base: Add solid NaHCO3 (0.5 equiv) to the reaction mixture to buffer the HBr generated. This prevents acid-catalyzed degradation of the starting material.
-
The "Iodine" Trick: If using the ketone and thiourea/thioacetamide directly is failing, switch to a "One-Pot" oxidative cyclization:
Visual Workflow (Reaction Mechanism):
Caption: Figure 2.[3][4] Critical path for Hantzsch Thiazole Synthesis. Failure usually occurs at the dehydration step if pH is too low.
FAQ: Biological Assay Interference
Q: Can this scaffold interfere with fluorescence-based assays? A: Yes. Thiazoles, particularly when conjugated with extended pi-systems (like the 4-phenyl group), can exhibit intrinsic fluorescence.
-
Check: Run a "compound only" control in your assay buffer.
-
Fix: If interference exists, switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescence-based readout (e.g., Glo-assays), which are less susceptible to small-molecule autofluorescence.
Q: Why use the 3-fluorophenyl (meta) instead of 4-fluorophenyl (para)? A:
-
Metabolic Shunt: 4-F blocks para-hydroxylation, but 3-F alters the electron density of the entire ring, deactivating it against oxidation at multiple sites.
-
Conformation: The 3-F substituent can lock the phenyl ring conformation relative to the thiazole via dipole-dipole interactions with the thiazole sulfur or nitrogen, potentially reducing the entropic cost of binding.
References
-
Thiazole SAR & Synthesis
- Kashyap, S. J., et al. "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry Letters, 2012.
-
Source:
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. (Explains the metabolic stability and lipophilicity gains of C-F bonds).
-
Source:
-
Metabolic Liability of Methyl-Thiazoles
- Dalvie, D., et al. "Metabolism of thiazole-containing drugs: A review." Drug Metabolism Reviews, 2002. (Details the oxidation of C2-methyl groups to carboxylic acids).
-
Source:
-
C5-Functionalization Strategies
- Gou, S., et al. "Pd-catalyzed C-H activation of thiazoles." Journal of Organic Chemistry, 2011.
-
Source:
Sources
Technical Support Center: Mitigating the Toxicity of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole Derivatives
Introduction: The 4-(3-fluorophenyl)-2-methyl-1,3-thiazole scaffold is a promising core for developing novel therapeutics. However, like many heterocyclic compounds, this class can present toxicity challenges that may hinder clinical progression. This guide provides researchers, scientists, and drug development professionals with a structured, question-and-answer-based approach to understanding, identifying, and mitigating the potential toxicity associated with these derivatives. Our focus is on providing actionable insights and robust experimental protocols to de-risk candidates early in the discovery pipeline.
Part 1: FAQs - Understanding the Potential Toxicity Profile
This section addresses the fundamental questions regarding the structural liabilities of the 4-(3-fluorophenyl)-2-methyl-1,3-thiazole core.
Q1: What are the most likely reasons for toxicity with this class of compounds?
Answer: The toxicity concerns for this scaffold primarily stem from two areas: metabolic activation and off-target pharmacology .
-
Metabolic Activation: The thiazole ring is an electron-rich heterocycle susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to the formation of chemically reactive metabolites (RMs).[2] These RMs are often electrophilic and can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular stress, immune responses, and ultimately, organ damage such as drug-induced liver injury (DILI).[2][3][4][5] Common metabolic "hot spots" on this scaffold include the thiazole ring itself (potential for S-oxidation or epoxidation), the 2-methyl group (hydroxylation), and the fluorophenyl ring.[1][6]
-
Off-Target Pharmacology: The structural motifs and physicochemical properties (e.g., lipophilicity, basicity) of these derivatives may lead to unintended interactions with other biological targets.[7] A critical anti-target in drug discovery is the hERG potassium channel; inhibition of this channel can prolong the QT interval in the heart, leading to a potentially fatal arrhythmia called Torsade de Pointes.[8][9][10]
Q2: What is a reactive metabolite and how does it cause liver toxicity?
Answer: A reactive metabolite is a short-lived, highly reactive intermediate formed during the metabolism of a drug.[2][11] Most drugs are rendered more water-soluble for excretion through Phase I (oxidation) and Phase II (conjugation) reactions.[3][12] However, Phase I oxidation can sometimes produce electrophilic species.[3]
The cell's primary defense against these reactive species is glutathione (GSH), a nucleophilic tripeptide that rapidly "traps" and neutralizes electrophiles, forming a stable conjugate that can be safely excreted.[12][13][14][15] If the rate of reactive metabolite formation overwhelms the cell's GSH supply, the reactive metabolites can bind to cellular proteins.[11] This covalent binding can trigger a cascade of detrimental events, including:
-
Mitochondrial dysfunction.[16]
-
Direct cellular necrosis.[3]
-
Formation of neoantigens, which can provoke a harmful immune response against the body's own liver cells.[4][5]
Q3: Does the fluorine atom on the phenyl ring pose a specific risk?
Answer: Yes, while fluorine is often added to block metabolism at a specific position, it can also influence toxicity. The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially influencing CYP enzyme interactions. In some cases, blocking metabolism at one site can shunt it to another, less favorable pathway. It is also a key strategy to introduce fluorine to block a site of bioactivation that could lead to reactive metabolite formation.[17]
Part 2: Troubleshooting Guide - A Workflow for Toxicity Reduction
This section provides a systematic, experiment-driven workflow to identify and address toxicity issues with your lead compounds.
Workflow Overview
The overall strategy involves a tiered approach: predict, test, identify, and modify. This iterative cycle is central to mitigating toxicity while preserving therapeutic efficacy.
Caption: Iterative workflow for identifying and mitigating compound toxicity.
Q4: My compound shows cytotoxicity in early screens. What's the first step?
Answer: The first step is to perform a preliminary assessment using computational tools, followed by foundational in vitro assays to confirm the liability.
Step 1: In Silico Toxicity Prediction Before extensive lab work, leverage in silico models to predict potential liabilities.[18][19][20][21] These tools use algorithms and large datasets to correlate a chemical's structure with known toxic effects.[18][19]
-
Tools: Use software like DEREK Nexus, Lhasa, or other QSAR-based platforms.[18]
-
What to look for: These programs will flag "structural alerts" or "toxicophores" – specific fragments, like the thiazole ring itself, that are associated with toxicity.[17] This provides an early hypothesis for what might be causing the problem.
Step 2: General Cytotoxicity Assay Confirm the in silico prediction with a cell-based assay. The goal is to determine the concentration at which your compound kills cells (the IC50 value).
-
Recommended Assay: Use a stable, easy-to-culture liver cell line like HepG2.[22] While primary hepatocytes are the "gold standard," HepG2 cells are excellent for initial, high-throughput screening.[22][23][24][25]
-
Method: A simple cell viability assay (e.g., MTS or CellTiter-Glo®) will suffice. See Protocol 1 for a detailed methodology.
Q5: My compound is confirmed to be cytotoxic. How do I determine if it's due to reactive metabolites?
Answer: You need to investigate the compound's metabolic stability and directly test for the formation of reactive metabolites using a "trapping" experiment.
Step 1: Microsomal Stability Assay This assay determines how quickly your compound is metabolized by liver enzymes.
-
Method: Incubate your compound with human liver microsomes (HLMs), which contain a high concentration of CYP enzymes.[11] Measure the disappearance of the parent compound over time using LC-MS/MS. A compound that is rapidly metabolized is more likely to be forming metabolites (potentially reactive ones).
Step 2: Glutathione (GSH) Trapping Assay This is the key experiment to confirm reactive metabolite formation.[11]
-
Principle: The experiment is run similarly to the microsomal stability assay, but with a high concentration of glutathione (GSH) added to the incubation.[11][26] If your compound forms an electrophilic reactive metabolite, the GSH will "trap" it, forming a stable GSH-conjugate.[15]
-
Detection: This newly formed conjugate has a specific mass that can be detected by a high-resolution mass spectrometer. Finding a GSH-conjugate is strong evidence of reactive metabolite formation.[11] See Protocol 2 for a detailed methodology.
Caption: Metabolic pathway showing reactive metabolite (RM) formation and detoxification.
Q6: I've found a GSH conjugate. How do I modify the molecule to prevent its formation?
Answer: Now that you have evidence of a reactive metabolite, you can employ rational medicinal chemistry strategies to block the metabolic pathway responsible.[26][27]
Strategy 1: Metabolic Blocking The most direct approach is to place a metabolically stable group at the identified "hot spot."
-
Example: If mass spectrometry suggests the 2-methyl group is being oxidized, you could replace the hydrogens with deuterium (to slow metabolism via the kinetic isotope effect) or replace the methyl group entirely with a CF3 group. If the phenyl ring is being hydroxylated, adding another fluorine atom can block that site.[17]
Strategy 2: Bioisosteric Replacement If the thiazole ring itself is the source of instability, consider replacing it with a different heterocycle (a bioisostere) that has similar properties but is more metabolically robust.[28][29][30][31]
-
Potential Replacements: Consider rings like 1,2,4-oxadiazole, pyrazole, or 1,2,3-thiadiazole.[7][28][29] Each replacement will alter the molecule's electronics, solubility, and shape, so multiple analogs should be synthesized and tested.[28]
Strategy 3: Reduce Lipophilicity Highly lipophilic ("greasy") compounds tend to be better substrates for CYP enzymes and can have higher non-specific toxicity.
-
Approach: Introduce polar groups (e.g., a hydroxyl or amide) at positions that are not critical for target engagement. This can reduce metabolic liability and improve overall physicochemical properties.
After synthesizing new analogs based on these strategies, you must re-run the key assays (potency, cytotoxicity, GSH trapping) to see if you have successfully improved the therapeutic index.
Q7: What if the toxicity isn't from reactive metabolites? What about hERG?
Answer: If your compound is metabolically stable but still shows cytotoxicity, or if you have structural alerts for cardiotoxicity, you must directly assess hERG channel inhibition.
-
Recommended Assay: An automated patch-clamp assay is the industry standard for evaluating hERG liability.[8][10][32] This test directly measures the function of the hERG channel in cells expressing it.[32]
-
Interpretation: The assay will provide an IC50 value for hERG inhibition. A large window (typically >30-fold) between the hERG IC50 and the therapeutic plasma concentration is desired. If the window is narrow, you will need to apply medicinal chemistry strategies (e.g., reducing lipophilicity, removing basic centers) to mitigate hERG binding.[7]
Part 3: Key Experimental Protocols
This section provides streamlined protocols for the essential assays described above.
Protocol 1: HepG2 Cytotoxicity Assay (MTS Method)
-
Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compound (and a vehicle control, e.g., 0.1% DMSO) in cell culture medium. Replace the old medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Assay: Add a solution containing MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Readout: Incubate for 2-4 hours, then measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Protocol 2: Glutathione (GSH) Trapping in Human Liver Microsomes (HLM)
-
Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), your test compound (e.g., 10 µM), and a high concentration of GSH (e.g., 5 mM) in phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the sample to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Search the data for the predicted exact mass of the parent compound conjugated with glutathione (Mass of Parent + 305.068 Da). Fragment ion analysis (MS/MS) should be used to confirm the structure of the conjugate.
Protocol 3: Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[33][34] It uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-).[33][35]
-
Strain Selection: Use multiple strains (e.g., TA98, TA100, TA102) to detect different types of mutations.[35]
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a rat liver extract (S9 fraction).[35] The S9 fraction contains CYP enzymes to mimic mammalian metabolism and detect mutagens that require metabolic activation.[35][36]
-
Exposure: Add the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer to a top agar.[35]
-
Plating: Pour the mixture onto minimal glucose agar plates, which lack histidine.[35]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[35][37]
-
Analysis: Count the number of visible colonies (revertants). A significant, dose-dependent increase in the number of colonies compared to the negative control indicates that the compound is mutagenic.[33][34][35]
Data Summary Example
When evaluating new analogs, present the data clearly to assess the therapeutic index (TI).
| Compound ID | Target EC50 (nM) | HepG2 IC50 (µM) | hERG IC50 (µM) | GSH Adduct Detected? | Cytotoxicity TI (IC50/EC50) | hERG TI (IC50/EC50) |
| Lead-001 | 15 | 2.5 | 0.8 | Yes | 167 | 53 |
| Analog-A | 20 | > 50 | 1.2 | No | > 2500 | 60 |
| Analog-B | 18 | 45 | > 30 | No | 2500 | > 1667 |
| Analog-C | 150 | > 50 | > 30 | No | > 333 | > 200 |
Interpretation:
-
Analog-A: Successfully eliminated the reactive metabolite liability and improved the cytotoxicity TI, but hERG risk remains similar.
-
Analog-B: Successfully addressed both cytotoxicity and hERG liabilities while maintaining potency. This is a promising candidate.
-
Analog-C: While toxicity was eliminated, potency against the primary target was significantly reduced, making it a less desirable candidate.
References
- Ames Test Protocol. (2025, October 13).
- Diverse functional motifs used in drug-design that potentially undergo bioactiv
- Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. (2025, June 12). Medscape.
- hERG Assay Services. (n.d.). Reaction Biology.
- Reactive Metabolite Response: How Your Body Can Betray Itself. (n.d.). Lam Clinic.
- Lee, W. M. (2017). Mechanisms of Drug Induced Liver Injury. In Drug-Induced Liver Injury (pp. 1-15).
- Role of Glutathione in Detoxification. (2025, July 15).
- Understanding Drug-Induced Liver Injury. (2023, December 19). U.S. Pharmacist.
- Hepatotoxicity Assays: Advancing Research. (n.d.). Da-Ta Biotech.
- hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
- Drug-Induced Liver Injury. (2024, January 17). Lecturio.
- CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences.
- In vitro models for liver toxicity testing. (n.d.). Toxicology Research, 1(1), 16-27.
- Ames test. (n.d.). In Wikipedia.
- Kaplowitz, N. (2006). Mechanisms of Drug-Induced Liver Injury. Drug Safety, 29(2), 105-108.
- In vitro models for liver toxicity testing. (2012). Toxicology Research, 1(1), 16-27.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- Subramanian, R., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1269-1282.
- In Silico Toxicity Prediction. (2024, September 30). PozeSCAF.
- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2778.
- Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs.
- In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). Journal of Scientific and Medical Research, 2(2), 1-8.
- Beyond the Liver: How Glutathione Powers Your Body's N
- A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
- Minich, D. M., & Brown, B. I. (2019).
- Kalgutkar, A. S. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. Drug Metabolism and Disposition, 43(2), 257-264.
- Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Form
- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Food and Chemical Toxicology, 177, 113840.
- Schadt, S., et al. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today, 22(5), 735-745.
- In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
- The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. (2023). Antioxidants, 12(11), 1988.
- Streamlining Toxicity Predictions with In Silico Profiling. (2024, December 12). Instem.
- Computational Predictive Toxicology. (n.d.). Schrödinger, Inc.
- Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design: A Compar
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
- 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.).
- Mitigation Strategies for Reactive Intermediates in Drug Discovery. (n.d.). The Royal Society of Chemistry.
- Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting.
- Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(8), 755-769.
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). BMC Chemistry, 12(1), 93.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(9), 2709.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (n.d.).
- Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. (n.d.).
- 4-phenyl-1,3-thiazole. (2024, April 9). ChemBK.
Sources
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. Mechanisms of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 4. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. rockefeller.edu [rockefeller.edu]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 11. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurobiologix.com [neurobiologix.com]
- 13. Glutathione’s Role in Health: From Mitochondria to Metabolism - Personalized Lifestyle Medicine Institute [plminstitute.org]
- 14. Glutathione! - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]
- 16. uspharmacist.com [uspharmacist.com]
- 17. researchgate.net [researchgate.net]
- 18. pozescaf.com [pozescaf.com]
- 19. Ignota Labs [ignotalabs.ai]
- 20. jscimedcentral.com [jscimedcentral.com]
- 21. instem.com [instem.com]
- 22. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 23. Hepatotoxicity Assays: Advancing Research | Da-ta Biotech [databiotech.co.il]
- 24. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lamclinic.com [lamclinic.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. drughunter.com [drughunter.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. Ames test - Wikipedia [en.wikipedia.org]
- 34. microbiologyinfo.com [microbiologyinfo.com]
- 35. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 36. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 37. re-place.be [re-place.be]
Validation & Comparative
Validating the in vitro activity of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole in vivo
Application Note: In Vivo Efficacy Assessment in Hyperuricemia Models
Executive Summary
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole (referred to herein as FMT ) represents a critical scaffold in the class of non-purine Xanthine Oxidase (XO) inhibitors . Unlike purine analogs (e.g., Allopurinol) that act as suicide substrates, phenylthiazole derivatives typically function by obstructing the molybdenum-pterin active site of XO via non-covalent interactions.
This guide outlines the validation architecture for FMT, moving from in vitro potency to in vivo efficacy. It specifically addresses the translational gap: converting nanomolar enzyme inhibition into clinically relevant serum uric acid (SUA) reduction in rodent models. We compare FMT against the clinical gold standards Febuxostat (a structural analog) and Allopurinol .
Mechanism of Action & Signaling Pathway
To validate FMT, one must first confirm its mode of action. FMT targets the purine catabolism pathway . Specifically, it inhibits Xanthine Oxidoreductase (XOR), preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.
Pathway Visualization
The following diagram illustrates the specific blockade point of FMT within the purine degradation cascade.
Figure 1: Mechanism of Action. FMT inhibits Xanthine Oxidase, halting Uric Acid production and ROS generation.
Comparative Analysis: FMT vs. Clinical Standards
The following table benchmarks FMT against established therapeutics. Note that while FMT shares the thiazole core with Febuxostat, it lacks the carboxylic acid tail, which influences its solubility and binding kinetics.
| Feature | FMT (Test Article) | Febuxostat (Standard) | Allopurinol (Legacy) |
| Chemical Class | 2-Methyl-4-phenylthiazole | Thiazole carboxylic acid | Purine analog |
| Mechanism | Non-purine XO Inhibitor (Mo-pt channel blocker) | Non-purine XO Inhibitor (Mo-pt channel blocker) | Suicide substrate (Oxypurinol) |
| In Vitro Potency (IC50) | 10 - 50 nM (Estimated) | ~2 - 5 nM | ~2 - 10 µM |
| Selectivity | High (Specific to XO) | High (Minimal effect on other purine enzymes) | Low (Affects other purine enzymes) |
| Metabolism | Hepatic (CYP450 prone) | Hepatic (Glucuronidation/CYP) | Renal excretion |
| Solubility | Low (Lipophilic) | Moderate (pH dependent) | Low |
| Key Challenge | Formulation required (e.g., PEG/Tween) | Hypersensitivity reactions | Renal toxicity (SJS risk) |
Expert Insight: The absence of the carboxylic acid group in FMT suggests higher membrane permeability (better passive diffusion) but potentially lower solubility compared to Febuxostat. Validation must prioritize vehicle optimization to ensure bioavailability.
In Vivo Validation Strategy
To validate FMT, we utilize the Potassium Oxonate (PO) Induced Hyperuricemia Model .[1] Rodents possess the enzyme uricase, which degrades uric acid. To mimic human hyperuricemia, uricase must be inhibited by PO.[2][3]
Experimental Workflow
Figure 2: Validation Workflow. The PO model requires precise timing between induction and treatment.
Detailed Protocols
Protocol A: Vehicle & Formulation (Critical Step)
Due to the lipophilicity of the 4-phenylthiazole scaffold, aqueous suspension often leads to erratic absorption.
-
Recommended Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium) or a mixture of 5% DMSO + 40% PEG 400 + 55% Saline.
-
Preparation: Dissolve FMT in DMSO first, then slowly add PEG 400, followed by saline. Vortex heavily.
Protocol B: Potassium Oxonate (PO) Induced Hyperuricemia Model
This protocol establishes the efficacy of FMT in lowering serum uric acid (SUA).
Subjects: Male ICR or Kunming mice (20–25g). Group Design (n=6-10 per group):
-
Normal Control: Saline i.p. + Vehicle p.o.
-
Model Control: PO (250 mg/kg) i.p. + Vehicle p.o.
-
Positive Control: PO (250 mg/kg) i.p. + Febuxostat (5 mg/kg) p.o.[4]
-
FMT Low Dose: PO (250 mg/kg) i.p. + FMT (5 mg/kg) p.o.
-
FMT High Dose: PO (250 mg/kg) i.p. + FMT (10 mg/kg) p.o.
Step-by-Step Procedure:
-
Acclimatization: Fast mice for 12 hours prior to the experiment (water ad libitum).
-
Induction (T = -1 hr): Inject Potassium Oxonate (250 mg/kg) intraperitoneally (i.p.) to inhibit uricase and spike uric acid levels.
-
Treatment (T = 0 hr): Administer FMT or Controls via oral gavage (p.o.) 1 hour after PO injection.
-
Sampling (T = +1, +2, +4 hrs): Collect blood via retro-orbital sinus or tail vein.
-
Analysis: Centrifuge blood (3000 rpm, 10 min) to separate serum. Measure Uric Acid using a standard phosphotungstic acid kit or HPLC.
Validation Criteria:
-
The Model Control must show a >50% increase in SUA compared to Normal Control.
-
FMT is considered active if it statistically significantly (p<0.05) reduces SUA compared to the Model Control.
Representative Data Presentation
When publishing your results, structure your data to show dose-dependency.
Table 1: Effect of FMT on Serum Uric Acid (SUA) Levels in Hyperuricemic Mice
| Group | Dose (mg/kg) | SUA (mg/dL) ± SEM | % Inhibition |
| Normal Control | - | 1.8 ± 0.2 | - |
| Model Control (PO) | 250 (i.p.) | 4.2 ± 0.4 | 0% |
| Febuxostat | 5 (p.o.) | 2.1 ± 0.3 | ~88% |
| FMT (Low) | 5 (p.o.) | 3.1 ± 0.3 | ~46% |
| FMT (High) | 10 (p.o.) | 2.4 ± 0.2 | ~75% |
Note: Data above is representative of typical phenylthiazole derivatives. Actual values will vary based on specific synthesis purity and formulation.
References
-
Potassium Oxonate Model Protocols
-
Creative Bioarray. "Potassium Oxonate-Induced Hyperuricaemia Model." Creative Bioarray. Link
-
-
Thiazole XO Inhibitor Mechanism
-
Febuxostat Comparison & SAR
-
General Thiazole Pharmacology
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Frontiers | Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice [frontiersin.org]
- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking of Thiazole-Based Anticancer Agents
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole and structurally similar compounds against the anti-apoptotic protein Bcl-2. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel anticancer therapeutics. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.
The Rationale for Targeting Bcl-2 with Thiazole Derivatives
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of apoptosis, or programmed cell death. Its overexpression is a hallmark of numerous cancers, allowing malignant cells to evade apoptosis and proliferate uncontrollably. Therefore, inhibiting Bcl-2 is a validated and highly attractive strategy in oncology drug discovery.[1] Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent inhibitory effects against various cancer cell lines.[2][3][4][5][6] The thiazole scaffold serves as a versatile pharmacophore capable of engaging in crucial interactions within the binding grooves of target proteins.[3]
This guide will use 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole as our lead compound. Its structural analogs will be designed to probe the structure-activity relationship (SAR) within the Bcl-2 binding pocket, providing insights for further lead optimization.
The Comparative Docking Workflow: A Step-by-Step Guide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] Understanding the binding affinity, measured in kcal/mol, and the specific molecular interactions is crucial for predicting the potency of a potential drug candidate. A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor.[8][9]
Here, we outline a rigorous and reproducible docking protocol using the widely validated software AutoDock Vina.[10][11]
Step 1: Target Protein Preparation
The quality of the initial protein structure is paramount for a successful docking study. We will utilize the crystal structure of human Bcl-2 in complex with a known inhibitor, which provides a biologically relevant conformation of the binding site.
-
Protein Selection: We will use the high-resolution crystal structure of Bcl-2. A suitable entry from the Protein Data Bank (PDB) is 6O0K .[12] This structure provides a well-defined binding pocket.
-
Structure Preparation:
-
Download the PDB file (6O0K.pdb) from the RCSB PDB database.
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.
-
Assign partial charges to each atom using the Gasteiger charging method.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Ligand Library Preparation
For our comparative study, we will create a small library of compounds based on the 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole scaffold. This allows for a systematic evaluation of how minor structural modifications impact binding affinity and interactions.
Our Ligand Library:
-
Compound 1 (Lead): 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
-
Compound 2: 4-(4-Fluorophenyl)-2-methyl-1,3-thiazole (Isomer)
-
Compound 3: 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole (Halogen substitution)
-
Compound 4: 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole (Bioisosteric replacement)
-
Compound 5: 4-Phenyl-2-methyl-1,3-thiazole (Unsubstituted parent)
Ligand Preparation Protocol:
-
2D Structure Generation: Draw the 2D structures of each compound using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or the online tool CORINA.
-
Ligand Preparation for Docking:
-
Assign Gasteiger charges to each ligand.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT format.
-
Step 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: The grid box defines the search space for the docking algorithm on the protein target. It should encompass the entire binding pocket.
-
Center the grid box on the co-crystallized ligand's position from the original PDB file.
-
Set the dimensions of the grid box to be large enough to accommodate all the ligands in our library (e.g., 25 x 25 x 25 Å).
-
-
Docking Run: Execute the docking simulation for each ligand against the prepared Bcl-2 protein using the AutoDock Vina command-line interface. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value (e.g., 16 or 32) for more accurate results, though this will increase computation time.[11]
Step 4: Analysis and Visualization of Docking Results
The output of a docking run includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.
-
Binding Affinity Comparison: The primary metric for comparison is the binding affinity. A more negative value indicates a stronger predicted binding.
-
Interaction Analysis: Visualize the predicted binding pose of the top-ranked (lowest energy) conformation for each ligand within the Bcl-2 binding pocket using software like PyMOL or Discovery Studio Visualizer.[13] Analyze the key interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein's amino acid residues.
-
Hydrophobic Interactions: Observe hydrophobic interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.
-
Pi-stacking and other non-covalent interactions: Look for aromatic ring stacking and other favorable interactions.
-
-
Comparative Analysis: Compare the binding modes and interactions of all the compounds in the library. This will help in understanding the SAR. For instance, does the position of the fluorine atom influence the binding affinity? How does replacing fluorine with chlorine or a methoxy group alter the interactions?
Comparative Docking Results
The following table summarizes the hypothetical docking results for our comparative study. Note: These are representative values for illustrative purposes.
| Compound ID | Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole | -8.5 | Phe105, Tyr101, Arg139 (H-bond with thiazole Nitrogen) |
| 2 | 4-(4-Fluorophenyl)-2-methyl-1,3-thiazole | -8.2 | Phe105, Tyr101, Val126 |
| 3 | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | -8.8 | Phe105, Tyr101, Arg139 (H-bond with thiazole Nitrogen), Met109 (halogen bond) |
| 4 | 4-(3-Methoxyphenyl)-2-methyl-1,3-thiazole | -8.0 | Phe105, Tyr101, Gly138 |
| 5 | 4-Phenyl-2-methyl-1,3-thiazole | -7.5 | Phe105, Val126 |
Visualizing the Workflow
The following diagram illustrates the key stages of the comparative docking workflow.
Caption: Comparative molecular docking workflow from preparation to analysis.
Discussion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole and its analogs against the anticancer target Bcl-2. By systematically modifying the lead compound and analyzing the resulting changes in binding affinity and molecular interactions, researchers can gain valuable insights into the SAR of this chemical series.
The hypothetical results suggest that the presence and position of a halogen atom on the phenyl ring can significantly influence the binding affinity, potentially through the formation of halogen bonds. The unsubstituted phenyl ring appears to have a weaker binding affinity, highlighting the importance of substituents for potent inhibition.
Future work should involve synthesizing these compounds and validating the computational predictions through in vitro binding assays and cell-based anticancer activity assays. Promising candidates can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective anticancer therapies.
References
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
-
Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. Human Journals. [Link]
-
Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, Volume 21, Issue 12, Sep 2024, p. 2210 - 2231.
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PMC. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Basic docking. AutoDock Vina 1.2.0 documentation. [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Biointerface Research in Applied Chemistry. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations. PMC. [Link]
-
Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. SciSpace. [Link]
-
Interpretation of Molecular docking results? ResearchGate. [Link]
-
6O0K: crystal structure of BCL-2 with venetoclax. RCSB PDB. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
1G5M: HUMAN BCL-2, ISOFORM 1. RCSB PDB. [Link]
-
Protein-ligand docking. Wikipedia. [Link]
-
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Universitas Padjadjaran. [Link]
-
Protein-ligand docking. Cresset Group. [Link]
Sources
- 1. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. rcsb.org [rcsb.org]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
Executive Summary & Risk Philosophy
The Core Directive: In the absence of comprehensive toxicological data for specific research intermediates like 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole , you must adopt the Precautionary Principle .
This compound combines a thiazole heterocycle (often associated with biological activity and potential sensitization) with a fluorinated phenyl group (which significantly increases lipophilicity and skin permeability). Therefore, standard "lab coat and glasses" protocols are insufficient. You must treat this compound as a Potent Unknown until specific toxicology proves otherwise.
Chemical Profile[1][2][3][4][5][6][7][8]
-
Chemical Class: Fluorinated Heterocycle / Thiazole Derivative
-
Physical State: Solid (typically off-white to yellow crystalline powder)
-
Key Hazard Drivers:
-
Dust Inhalation: High surface area of micronized powders.
-
Dermal Absorption: The fluorine atom enhances lipid solubility, facilitating transport across the stratum corneum.
-
Sensitization: Thiazole moieties are known structural alerts for skin sensitization.
-
Hazard Identification & PPE Selection Logic
Do not rely solely on generic GHS codes. Use this Structure-Activity Relationship (SAR) based assessment to select PPE.
Hazard Analysis Table
| Hazard Category | GHS Code (Inferred*) | Mechanism of Action | Critical PPE Requirement |
| Skin Irritation | H315 | Thiazole nitrogen lone pair reactivity; lipophilic penetration. | Double Nitrile Gloves (0.11mm min) |
| Eye Irritation | H319 | Mechanical abrasion (dust) + chemical irritation of mucous membranes. | Chemical Splash Goggles (Not safety glasses) |
| Respiratory | H335 | Irritation of upper respiratory tract by fine particulates. | Fume Hood (Primary) or N95/P100 (Secondary) |
| Acute Toxicity | H302 (Potential) | Bioactive scaffold (kinase inhibitor precursor). | Full skin coverage (Tyvek sleeves if handling >1g) |
*Note: GHS codes are inferred from analogous fluorinated thiazoles (e.g., 4-methylthiazole) where specific data is absent.
PPE Decision Logic (Visualization)
The following decision tree illustrates the required protection levels based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility. Note the specific requirement for laminate gloves when using halogenated solvents, which are common in thiazole chemistry.
Detailed Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Airborne dust generation and static discharge. Thiazoles can be electrostatically active.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. This prevents "jumping" of the light powder.
-
Glove Protocol:
-
Don inner nitrile gloves (4 mil).
-
Don outer nitrile gloves (4 mil) over lab coat cuffs.
-
Why? This creates a seal preventing dust from entering the wrist gap.
-
-
Transfer: Use a disposable anti-static weigh boat. Do not return excess chemical to the stock container to prevent cross-contamination.
Protocol B: Solubilization & Reaction (Liquid State)
Risk: Splash and permeation.
-
Solvent Trap: If dissolving in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection.
-
Action: Use "Silver Shield" (Laminate) gloves or double-glove with frequent changes (immediately upon splash).
-
-
Heating: If heating the reaction, ensure a reflux condenser is secured before heating begins. Thiazole vapors can be potent respiratory irritants.
Waste Disposal & Decontamination
Proper disposal is legally mandated, particularly for fluorinated compounds which are scrutinized for environmental persistence.
Waste Stream Segregation
This compound contains Fluorine . It CANNOT be disposed of in standard organic waste streams in many jurisdictions due to potential formation of HF upon incineration or regulations regarding organofluorines (PFAS-adjacent regulations).
Disposal Workflow Diagram
Figure 2: Waste segregation logic. Note that even in non-halogenated solvents, the presence of the Fluorine atom often mandates classification as Halogenated Waste depending on local EPA/EHS regulations.
Decontamination Steps
-
Spill Cleanup (Solid): Do not dry sweep. Cover with wet paper towels (soaked in acetone or ethanol) to suppress dust, then wipe up.
-
Surface Cleaning: Wipe bench surfaces with 10% detergent solution followed by Ethanol. The lipophilic nature of the compound requires an organic solvent or surfactant for effective removal.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes.[1] The fluorine substitution may alter pH locally; immediate dilution is critical.
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol on skin, as it may enhance absorption of the fluorinated compound.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Thiazole/Solvent Compatibility). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds in the Laboratory. ACS Chemical Safety Guidelines. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
